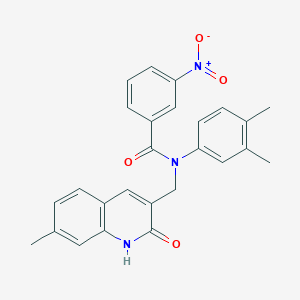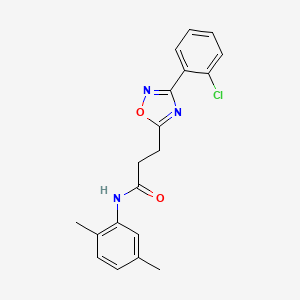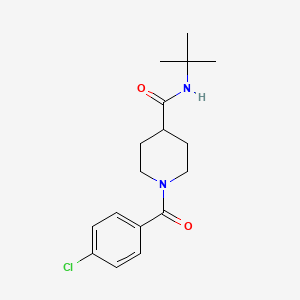
N-(2,5-dimethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is a compound that has attracted the attention of many researchers due to its potential applications in scientific research. This compound is commonly referred to as DPTA and has been the subject of numerous studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential future applications.
作用機序
The exact mechanism of action of DPTA is not fully understood, but it is believed to act as a serotonin receptor agonist. This means that it binds to and activates serotonin receptors in the brain, leading to the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
DPTA has been shown to have a number of biochemical and physiological effects, including the induction of hallucinations, altered perception of time and space, and changes in mood and emotion. These effects are thought to be due to the compound's ability to activate serotonin receptors in the brain.
実験室実験の利点と制限
One of the main advantages of DPTA for lab experiments is its ability to induce hallucinations and other psychoactive effects in a controlled manner. This makes it a useful tool for studying the mechanisms underlying certain mental disorders. However, the use of DPTA in lab experiments is limited by its potential for abuse and the need for strict safety protocols.
将来の方向性
There are a number of potential future directions for research on DPTA. One area of interest is the development of new psychoactive compounds based on the structure of DPTA. Another area of interest is the use of DPTA and related compounds in the treatment of mental disorders such as depression and anxiety. Finally, there is a need for further research aimed at understanding the exact mechanism of action of DPTA and its potential applications in scientific research.
合成法
The synthesis of DPTA involves the reaction of 2,5-dimethoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide to form the corresponding hydrazone. This hydrazone is then reacted with 2-chloro-N-(2,5-dimethoxyphenyl)propanamide to yield DPTA.
科学的研究の応用
DPTA has been found to have applications in scientific research, particularly in studies aimed at understanding the function of the central nervous system. This compound has been shown to have psychoactive effects, which make it a useful tool in studies aimed at understanding the mechanisms underlying certain mental disorders.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-11-5-6-13(23-2)12(10-11)18-15(21)7-8-16-19-17(20-24-16)14-4-3-9-25-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVDOQHGBYQYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

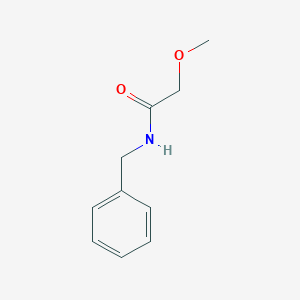


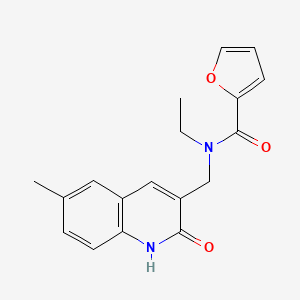
![N-{5-[(3-hydroxypropyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7719294.png)
